1-[(4-chlorophenyl)methyl]-3-cyclopentyl-3-{2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}urea
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Overview
Description
1-[(4-chlorophenyl)methyl]-3-cyclopentyl-3-{2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}urea is a complex organic compound that features a unique combination of functional groups, including a chlorobenzyl group, a cyclopentyl group, a pyridinyl group, and a pyrazolyl group
Mechanism of Action
Target of Action
The primary target of this compound, also known as PBQ , is the golden apple snail, Pomacea canaliculata . This invasive pest causes extensive damage to agricultural production and is also an intermediate host of Angiostrongylus cantonensis, which causes human eosinophilic meningitis .
Mode of Action
PBQ exhibits strong molluscicidal potency against adult and juvenile snails . It interacts with its targets, causing significant mortality in the snail population .
Biochemical Pathways
Transcriptomics analysis revealed that PBQ had a significant impact on the carbohydrate and lipid metabolism pathways . This insight into its molluscicidal mechanism suggests that PBQ disrupts essential metabolic processes in the snails, leading to their death .
Result of Action
The result of PBQ’s action is a significant reduction in the population of Pomacea canaliculata. In field trials, PBQ killed 99.42% of the snails at a concentration of 0.25 g active ingredient per square meter .
Action Environment
The action of PBQ is influenced by the environment in which it is applied. In the context of agricultural pest control, the compound is typically applied in field settings where Pomacea canaliculata is present . Environmental factors such as temperature, humidity, and the presence of water bodies may influence the compound’s action, efficacy, and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-chlorophenyl)methyl]-3-cyclopentyl-3-{2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}urea typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a β-ketoester or β-diketone under acidic or basic conditions.
Introduction of the pyridinyl group: This step involves the coupling of the pyrazole intermediate with a pyridine derivative, often using a palladium-catalyzed cross-coupling reaction.
Formation of the urea linkage: The final step involves the reaction of the intermediate with an isocyanate or a carbamoyl chloride to form the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
1-[(4-chlorophenyl)methyl]-3-cyclopentyl-3-{2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
1-[(4-chlorophenyl)methyl]-3-cyclopentyl-3-{2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}urea has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.
Material Science: The compound’s unique structure makes it a potential candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Comparison with Similar Compounds
Similar Compounds
3-(4-chlorobenzyl)-1-cyclopentyl-1-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)amine: Similar structure but with an amine group instead of a urea linkage.
3-(4-chlorobenzyl)-1-cyclopentyl-1-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)carbamate: Similar structure but with a carbamate group instead of a urea linkage.
Uniqueness
The uniqueness of 1-[(4-chlorophenyl)methyl]-3-cyclopentyl-3-{2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}urea lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the urea linkage, in particular, can enhance the compound’s stability and binding affinity to certain targets, making it a valuable scaffold for drug development and other applications.
Properties
IUPAC Name |
3-[(4-chlorophenyl)methyl]-1-cyclopentyl-1-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClN5O/c24-20-7-5-18(6-8-20)17-26-23(30)29(21-3-1-2-4-21)16-15-28-14-11-22(27-28)19-9-12-25-13-10-19/h5-14,21H,1-4,15-17H2,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMDUSWRQHLSPGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N(CCN2C=CC(=N2)C3=CC=NC=C3)C(=O)NCC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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